3-(1H-indol-3-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid
Description
Contextual Significance of Protected Dipeptides and Amino Acid Derivatives in Peptide Synthesis
The synthesis of peptides, which are chains of amino acids linked by amide bonds, is a fundamental process in biological and chemical sciences. chemrxiv.org Due to the bifunctional nature of amino acids, containing both an amino group and a carboxylic acid group, a controlled and stepwise approach is mandatory to construct a target peptide sequence. chemrxiv.orgmasterorganicchemistry.com This is achieved through the use of protecting groups, which temporarily block one of the reactive functional groups, allowing the other to form a peptide bond. masterorganicchemistry.com The benzyloxycarbonyl (Z) group is a classic and widely used amine-protecting group that can be selectively removed under specific conditions. masterorganicchemistry.com
Protected dipeptides, such as Z-Val-Trp-OH, are crucial intermediates in peptide synthesis. nih.gov They serve as building blocks that can be coupled together to form longer peptide chains, a strategy known as fragment condensation. rsc.org This approach simplifies the purification process and can help to overcome challenges associated with the step-by-step addition of single amino acids, such as aggregation and side reactions. sigmaaldrich.com The use of protected amino acid derivatives and dipeptides allows for the precise control of the peptide sequence, which is essential for achieving the desired biological activity. chemrxiv.orgmasterorganicchemistry.com
Overview of Z-Val-Trp-OH's Foundational Role in Modern Peptide Chemistry Research
Z-Val-Trp-OH is a significant amino acid derivative utilized in peptide synthesis and drug development. chemimpex.com Its structure, featuring the bulky hydrophobic side chains of valine and tryptophan, and the urethane-type protecting group, imparts unique properties that enhance stability and bioavailability in therapeutic applications. chemimpex.com Researchers frequently employ Z-Val-Trp-OH as a key building block in the synthesis of bioactive peptides that can mimic natural hormones or neurotransmitters. chemimpex.comchemimpex.com
The compound's utility extends across several research domains:
Pharmaceutical Development: It plays a crucial role in designing new drugs, particularly in cancer therapy, where modified peptides can improve therapeutic efficacy. chemimpex.comchemimpex.com
Biotechnology: Z-Val-Trp-OH is used in the production of recombinant proteins, which are vital for developing vaccines and therapeutic proteins. chemimpex.comchemimpex.com
Neuroscience Research: The compound is valuable for studying the effects of peptides on neural activity, contributing to a better understanding of brain function and neurological disorders. chemimpex.com
The synthesis of Z-Val-Trp-OH itself has been a subject of study, with methods developed to produce it in good yield. For instance, it can be synthesized by reacting N-(benzyloxycarbonyl)-L-valine with L-tryptophan. thieme-connect.com Enzymatic approaches, using proteases like subtilisin Carlsberg, have also been explored for the synthesis of peptide bonds involving Z-Val-Trp-OH precursors. nih.gov
Scope and Objectives of Academic Investigations into Z-Val-Trp-OH and its Derivatives
Academic research into Z-Val-Trp-OH and its derivatives is multifaceted, with several key objectives:
Development of Novel Synthetic Methodologies: A primary goal is to devise more efficient and environmentally friendly methods for synthesizing Z-Val-Trp-OH and incorporating it into larger peptides. This includes exploring both chemical and chemo-enzymatic strategies. nih.gov For example, research has focused on using water-organic cosolvent systems to optimize enzymatic peptide synthesis. nih.gov
Synthesis of Biologically Active Peptides: A major focus is the use of Z-Val-Trp-OH as a precursor for synthesizing peptides with specific biological activities. This includes antimicrobial peptides, anticancer agents, and immunomodulatory molecules. chemimpex.comguidechem.com The unique properties of the valine and tryptophan residues often contribute to the potency and selectivity of the final peptide.
Structure-Activity Relationship Studies: Researchers investigate how modifications to the Z-Val-Trp-OH unit within a larger peptide affect its conformation and biological function. This includes the synthesis of analogues with altered amino acids or protecting groups to probe the structural requirements for activity. mdpi.com
Exploration of New Applications: Ongoing investigations seek to uncover new therapeutic and biotechnological applications for peptides derived from Z-Val-Trp-OH. This includes its potential use in the development of peptide-based vaccines and drug delivery systems. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-15(2)21(27-24(31)32-14-16-8-4-3-5-9-16)22(28)26-20(23(29)30)12-17-13-25-19-11-7-6-10-18(17)19/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,28)(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRAUBNHWUYJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940412 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18904-53-5 | |
| Record name | MLS003171003 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural and Spectroscopic Characterization of Z Val Trp Oh and Val Trp Peptides
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the three-dimensional structure and confirming the chemical identity of peptides. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into atomic connectivity, conformation, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the solution-state conformation of peptides like Z-Val-Trp-OH and Val-Trp. cdnsciencepub.com By analyzing various NMR parameters, researchers can deduce the preferred spatial arrangements of the peptide backbone and its side chains.
Conformational analysis of dipeptides often reveals significant flexibility, with molecules existing as an equilibrium of multiple conformers rather than a single, rigid structure. sci-hub.se For Val-Trp, theoretical studies using molecular mechanics and Density Functional Theory (DFT) calculations have identified two primary conformational families: folded and extended. ajol.info The most stable folded conformation is characterized by a close arrangement of the valine and tryptophan side chains, stabilized by dispersion and electrostatic interactions. ajol.info In contrast, the extended form has a more linear arrangement of the peptide backbone. ajol.info
Experimental NMR data provides crucial validation for these theoretical models. Key parameters include:
Chemical Shifts (δ): The resonance frequency of each nucleus is highly sensitive to its local electronic environment. Deviations from "random coil" chemical shifts, which represent the average values for a denatured, unstructured peptide, can indicate the presence of stable secondary structures like turns or extended strands. nih.gov
Coupling Constants (J): The through-bond scalar coupling, particularly the three-bond coupling between the amide proton and the alpha-proton (³J(HNHα)), is invaluable for determining the backbone dihedral angle φ (phi). nih.govacs.org The Karplus equation relates the magnitude of this coupling constant to the dihedral angle, allowing for the estimation of backbone conformation. For instance, larger coupling constants are typically associated with extended β-sheet-like conformations, while smaller values suggest helical or turn-like structures. nih.gov
Nuclear Overhauser Effect (NOE): The NOE is a through-space effect that identifies protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. NOE correlations are critical for determining the three-dimensional fold of a peptide, providing distance restraints that can be used in molecular dynamics simulations to generate a structural model. researchgate.net For Val-Trp, NOEs between the valine and tryptophan side-chain protons would provide direct evidence for a folded conformation.
Isotope labeling, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N), can further enhance NMR studies by resolving spectral overlap and enabling advanced experiments to probe dynamics and structure with greater precision. cpcscientific.comqyaobio.comnih.gov
Table 1: Key NMR Parameters for Dipeptide Conformational Analysis
| NMR Parameter | Information Provided | Typical Application for Val-Trp |
|---|---|---|
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure propensity. nih.gov | Comparison to random coil values to identify tendencies towards folded or extended states. |
| ³J(HNHα) Coupling Constant | Backbone dihedral angle (φ). acs.org | Differentiating between extended (high J value) and turn-like (low J value) backbone conformations. |
| Nuclear Overhauser Effect (NOE) | Through-space proton-proton distances (<5 Å). researchgate.net | Detecting proximity between Val and Trp side chains to confirm folded structures. |
Mass Spectrometry (MS and MS/MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of Z-Val-Trp-OH and Val-Trp, while tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation.
In a typical MS experiment, the peptide is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured, allowing for the precise determination of its molecular weight. epfl.ch This serves as a primary confirmation that the correct compound has been synthesized.
Tandem mass spectrometry (MS/MS) goes a step further by selecting the molecular ion (precursor ion), subjecting it to fragmentation through collision-activated dissociation (CAD), and then analyzing the masses of the resulting fragment ions. nih.govlibretexts.org The fragmentation of peptides predominantly occurs at the amide bonds, leading to a predictable series of ions that reveal the amino acid sequence. wiley-vch.de
The most common fragment ions are:
b-ions: Contain the N-terminus of the peptide.
y-ions: Contain the C-terminus of the peptide.
For the dipeptide Val-Trp, the mass difference between consecutive b- or y-ions in the MS/MS spectrum would correspond to the residue mass of either valine or tryptophan, confirming the sequence.
The presence of the N-terminal benzyloxycarbonyl (Z) protecting group in Z-Val-Trp-OH significantly influences its fragmentation pattern. Studies on other N-protected peptides, such as those with an Fmoc group, show that the protecting group can direct fragmentation. nih.gov Common fragmentation pathways for Z-Val-Trp-OH would include:
Cleavage of the amide bond to produce b₁ (Z-Val) and y₁ (Trp-OH) ions.
Loss of the protecting group itself or fragments thereof, such as benzyl (B1604629) alcohol or toluene.
Characteristic fragmentation of the tryptophan side chain (indole ring).
The analysis of these specific fragment ions allows for unambiguous confirmation of the peptide sequence and the integrity of the protecting group. nih.govmdpi.com
Table 2: Predicted MS/MS Fragment Ions for Val-Trp
| Precursor Ion | Fragment Type | Structure | Description |
|---|---|---|---|
| [Val-Trp+H]⁺ | b₁ | [H-Val-CO]⁺ | N-terminal Valine residue |
| y₁ | [H₂N-Trp-OH+H]⁺ | C-terminal Tryptophan residue |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for isolating the target peptide from impurities generated during synthesis and for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purification and Analytical Evaluation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification and analysis of peptides like Z-Val-Trp-OH and Val-Trp. bachem.comhplc.eu This technique separates molecules based on their hydrophobicity.
The process typically involves:
Stationary Phase: A nonpolar column, most commonly packed with silica (B1680970) particles that have been chemically modified with C18 alkyl chains. hplc.eu
Mobile Phase: A polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724). bachem.com A small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), is added to both solvents to improve peak shape and resolution. hplc.eu
Purification is achieved using a gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased over time. bachem.comresearchgate.net This causes molecules to elute from the column in order of increasing hydrophobicity. Less hydrophobic impurities wash out first in the highly aqueous mobile phase, followed by the target peptide, and finally, more hydrophobic impurities elute at higher acetonitrile concentrations. The elution is monitored by a UV detector, typically at a wavelength of 214-220 nm where the peptide backbone absorbs light. bachem.com Due to its indole (B1671886) ring, the tryptophan residue in Val-Trp also allows for detection at ~280 nm.
Fractions are collected as they elute from the column, and those containing the pure peptide are pooled and lyophilized (freeze-dried). bachem.com The purity of the final product is then assessed using analytical HPLC, which employs a similar methodology but on a smaller scale to quantify any remaining impurities. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particles (<2 µm). nih.govfrontiersin.org This results in significantly higher resolution, faster analysis times, and improved sensitivity, making it an excellent tool for rapid purity checks and detailed analytical evaluation. lcms.cz
Assessment of Peptide Stereochemistry and Racemization using Spiking Experiments with Isotope-Labeled Standards
Ensuring the stereochemical integrity of a peptide is critical, as the biological function of peptides is highly dependent on the specific L- or D-configuration of their constituent amino acids. During peptide synthesis, the chiral center of an amino acid can sometimes undergo inversion, a process known as racemization, which leads to a mixture of diastereomers. mdpi.comthieme-connect.de
A robust method for verifying the stereochemistry of a target peptide and assessing racemization involves a liquid chromatography-mass spectrometry (LC-MS) based "spiking" experiment with synthetic, isotope-labeled standards. nih.gov This approach is highly sensitive and does not require the complete purification of the endogenous or synthesized peptide from its matrix. nih.gov
The workflow for this analysis is as follows:
Synthesis of Isotope-Labeled Standards: A set of potential diastereomers of the target peptide are synthesized using stable isotope-labeled amino acids. For Val-Trp, one would synthesize the all-L form (L-Val-L-Trp) using, for example, a ¹³C-labeled valine or tryptophan. cpcscientific.comnih.gov This heavy standard is chemically identical to the unlabeled peptide but has a higher mass, making it distinguishable by MS. One would also synthesize the other diastereomers (e.g., D-Val-L-Trp, L-Val-D-Trp) as heavy standards.
Spiking: A known amount of the heavy, all-L isotope-labeled standard is added ("spiked") into the sample containing the unlabeled peptide of unknown stereochemistry. nih.gov
LC-MS Analysis: The mixture is analyzed by LC-MS. The diastereomers will separate chromatographically if a suitable chiral or even a standard C18 column is used, resulting in different retention times. The mass spectrometer then detects both the unlabeled (light) peptide and the co-eluting heavy standard.
Stereochemical Assignment: By comparing the retention time of the unlabeled peptide with the retention times of the various synthesized heavy standards, its stereochemistry can be unequivocally assigned. If the unlabeled peptide co-elutes perfectly with the heavy L-Val-L-Trp standard, its configuration is confirmed as all-L. The presence of peaks at other retention times corresponding to other diastereomers would indicate racemization. nih.govnih.gov
This spiking method provides a powerful and direct way to confirm the stereochemical configuration and quantify the extent of racemization in Z-Val-Trp-OH and Val-Trp peptides. nih.govacs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-Carbobenzoxy-L-valyl-L-tryptophan | Z-Val-Trp-OH |
| Valyl-Tryptophan | Val-Trp |
| Acetonitrile | ACN |
| Trifluoroacetic Acid | TFA |
Computational and Theoretical Investigations of Val Trp Dipeptides
Molecular Mechanics (MM) and Density Functional Theory (DFT) Calculations for Conformational Analysis
The conformational analysis of the Val-Trp dipeptide has been effectively performed using a combination of molecular mechanics (MM) and Density Functional Theory (DFT) calculations. ajol.infoajol.info This dual approach is common in computational studies of peptides, as MM force fields are well-suited for efficiently exploring the vast conformational space, while DFT provides a more accurate quantum mechanical description of the geometry and energy of the most stable structures. ajol.infoaip.org
The process typically begins with MM calculations to identify a wide range of theoretically possible conformations. ajol.infoajol.inforesearchgate.net Given the flexibility of peptides, this involves systematically varying the torsion angles of the main chain and side chains to locate low-energy structures. ajol.info Following the initial MM scan, the most stable conformations identified are then subjected to full geometry optimization using DFT methods. ajol.infoajol.info A commonly used method is the B3LYP functional combined with a basis set like 6-31+G(d,p), which includes polarization and diffuse functions necessary for accurately describing interatomic interactions and weak bonds, such as hydrogen bonds. ajol.inforesearchgate.net This level of theory has been shown to be reliable for studying biological molecules. researchgate.net
Computational searches for stable structures of the Val-Trp dipeptide reveal that its conformations can be broadly categorized into two main shapes: folded and extended. ajol.infoajol.inforesearchgate.net The existence of these two distinct conformational families is a result of the interplay between various non-covalent interactions.
The initial exploration via molecular mechanics generates numerous potential structures, from which the most energetically favorable folded and extended conformations are selected for higher-level DFT optimization. ajol.info The presence of bulky side chains in both valine and tryptophan means that dispersion interactions are a significant factor in stabilizing the spatial structure. ajol.inforesearchgate.net In the folded conformation, the side chains of the valine and tryptophan residues are oriented in such a way that they can interact more efficiently, leading to a stabilization energy of 3.85 kcal/mol greater than in the optimal extended structure. ajol.info The final optimized geometries show that while there are insignificant deformations in some bond angles, the bond lengths remain largely unchanged from experimental values. ajol.info
The specific three-dimensional arrangement of a dipeptide is defined by a set of torsion angles (also known as dihedral angles). The key torsion angles include the backbone angles phi (φ) and psi (ψ), which describe the rotation around the N-Cα and Cα-C bonds, respectively. ajol.infopnas.org Additionally, the orientation of the amino acid side chains is described by the chi (χ) angles. ajol.info
In a study of H-Val-Trp-OH, DFT calculations were used to determine the optimized torsion angles for the most stable extended and folded structures. ajol.info The conformational state of each amino acid residue is characterized by these angles. ajol.info For instance, the backbone can adopt forms corresponding to different low-energy regions of the Ramachandran plot. ajol.info The analysis of these angles provides a precise description of the molecular geometry in each conformational state. ajol.inforesearchgate.net
| Torsion Angle | Extended Structure (Optimized, in degrees) | Folded Structure (Optimized, in degrees) |
|---|---|---|
| φ (Val) | -74.9 | -120.6 |
| χ1 (Val) | 63.6 | 175.4 |
| ψ (Val) | 144.5 | 133.4 |
| ω (Peptide Bond) | 177.0 | -179.8 |
| φ (Trp) | -129.5 | -67.6 |
| χ1 (Trp) | -179.5 | -64.8 |
| χ2 (Trp) | -94.8 | 96.7 |
| ψ (Trp) | 158.4 | 47.5 |
Table 1: Calculated values of the key torsion angles for the optimized extended and folded structures of the Val-Trp dipeptide. Data sourced from Rahimzade and Akverdieva (2023). ajol.inforesearchgate.net
Electronic Structure Analysis and Chemical Reactivity Descriptors
Beyond conformational geometry, DFT calculations provide a wealth of information about the electronic structure of the Val-Trp dipeptide. ajol.infonih.gov This analysis is critical for understanding the molecule's reactivity, intermolecular interactions, and potential biological activity. Properties such as the molecular electrostatic potential, frontier molecular orbitals, dipole moment, and polarizability are computed to characterize the electronic nature of the folded and extended conformations. ajol.infoajol.info
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying regions prone to electrophilic and nucleophilic attack. ajol.infoshd-pub.org.rs The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. shd-pub.org.rsresearchgate.net
For the Val-Trp dipeptide, MEP maps of the extended and folded structures show that the most negative potential is concentrated around the oxygen atoms of the carboxyl groups, identifying them as key sites for interaction with electrophiles or for forming hydrogen bonds as an acceptor. ajol.inforesearchgate.net Conversely, the positive potential is located around the hydrogen atoms of the amino group. ajol.info These maps are crucial for predicting how the dipeptide might interact with a biological receptor, such as the active site of an enzyme. ajol.infonih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. ajol.infonih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ajol.info The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. aip.org
In computational studies of the Val-Trp dipeptide, the HOMO and LUMO energies were calculated for both the extended and folded conformations. ajol.inforesearchgate.net The distribution of these frontier orbitals reveals the primary sites involved in electron transfer processes. For both conformations, the HOMO is mainly located on the indole (B1671886) ring of the tryptophan residue, indicating this is the primary site of electron donation. ajol.info The LUMO is distributed over the backbone of the peptide. ajol.inforesearchgate.net The calculated energy values and the HOMO-LUMO gap provide quantitative measures of the electronic characteristics and reactivity of each conformer. ajol.info
| Parameter | Extended Structure | Folded Structure |
|---|---|---|
| EHOMO (eV) | -5.755 | -5.714 |
| ELUMO (eV) | -0.875 | -0.762 |
| Energy Gap (ΔE, eV) | 4.880 | 4.952 |
Table 2: Calculated energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (ΔE) for the extended and folded conformations of the Val-Trp dipeptide. Data sourced from Rahimzade and Akverdieva (2023). ajol.info
For the Val-Trp dipeptide, these properties were computed for the optimized extended and folded structures. ajol.info A significant finding is that the redistribution of charges resulting from the peptide chain folding leads to a decrease in the molecule's total dipole moment. ajol.infoajol.info This change in polarity between the two conformations can have implications for their relative stability in different solvent environments and for their interaction with receptor sites.
| Property | Extended Structure | Folded Structure |
|---|---|---|
| Total Dipole Moment (Debye) | 11.33 | 2.88 |
| Average Polarizability (a.u.) | 210.36 | 211.23 |
Table 3: Calculated total electric dipole moment and average polarizability for the extended and folded conformations of the Val-Trp dipeptide. Data sourced from Rahimzade and Akverdieva (2023). ajol.info
Investigation of Intramolecular Hydrogen Bonding and Molecular Stabilization
Computational modeling, particularly through molecular mechanics (MM) and Density Functional Theory (DFT) calculations, has been instrumental in elucidating the structural characteristics of Val-Trp dipeptides. ajol.inforesearchgate.net These studies reveal that the dipeptide does not exist in a single, rigid state but rather as an equilibrium of different conformations, principally categorized as folded and extended structures. ajol.inforesearchgate.net The transition between these states and their relative stability are significantly governed by intramolecular interactions, most notably hydrogen bonds. ajol.info
The conformational search for Val-Trp using molecular mechanics reveals that both folded and extended backbone shapes are nearly equiprobable, with numerous conformations existing within a narrow energy range (up to 3 kcal/mol). researchgate.net The stabilization is a delicate balance of nonvalent, electrostatic, and torsion interactions, with dispersion interactions being a particularly important factor due to the massive side chains of the amino acid residues. ajol.info
| Interaction Type | Description | Stabilizing Effect |
|---|---|---|
| N-H···O=C (Backbone) | Hydrogen bond between the amide proton (N-H) of Tryptophan and the carbonyl oxygen (C=O) of Valine. | Contributes to the formation of β-turn like structures in folded conformations. |
| N-H (α-amino)···O (Carboxyl) | Hydrogen bond between the protonated N-terminal amino group and the C-terminal carboxylate oxygen. | Key interaction for stabilizing the compact, folded structure. |
| C-H···π | Interaction between an aliphatic C-H group (e.g., from Valine's side chain) and the aromatic indole ring of Tryptophan. acs.org | Provides additional stabilization to the folded conformation. |
Structure-Activity Relationship (SAR) and Pharmacophore Modeling through Computational Approaches
Structure-Activity Relationship (SAR) studies, often augmented by computational methods, are crucial for understanding how the chemical structure of Val-Trp dipeptides influences their biological activity. mdpi.com These investigations have successfully identified key structural features responsible for the inhibitory potential of these peptides against various enzymes.
A significant finding is that tryptophan-containing dipeptides like Val-Trp are selective and competitive inhibitors of the C-domain of the angiotensin-converting enzyme (ACE). ajol.infonih.gov SAR studies have shown that an N-terminal aliphatic amino acid, such as Valine, combined with a tryptophan residue at the second position, constitutes a favorable structure for potent C-domain inhibition. ajol.infonih.gov Similarly, for dipeptidyl peptidase IV (DPP-IV) inhibition, dipeptides rich in tryptophan and those containing amino acids with aliphatic side chains like Valine often exhibit enhanced inhibitory effects. mdpi.com The hydrophobicity of the amino acid at the N-terminus is a frequently noted characteristic for competitive DPP-IV inhibitors. nih.gov In the context of xanthine (B1682287) oxidase (XO) inhibition, the activity of Val-Trp is primarily attributed to the tryptophan residue. nih.gov
Pharmacophore modeling is a computational technique that distills these SAR findings into a 3D model of essential chemical features required for bioactivity. researchgate.netresearchgate.net A pharmacophore model for a Val-Trp-like inhibitor would typically include features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. researchgate.netacs.org For example, a model for a related dipeptide, Glu-Trp, has been proposed based on molecular modeling methods. researchgate.net These models serve as powerful templates in virtual screening and rational drug design to identify or create new molecules with desired therapeutic activities. acs.orgnih.gov
| Target Enzyme | Favorable Structural Feature | Contribution to Activity | Reference |
|---|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | N-terminal aliphatic residue (Val) + C-terminal Trp | Confers high selectivity and competitive inhibition of the C-domain. | ajol.infonih.gov |
| Dipeptidyl Peptidase IV (DPP-IV) | Hydrophobic/aliphatic N-terminal residue (Val) + Trp in sequence | Enhances interactions with hydrophobic pockets in the enzyme's active site. | mdpi.comnih.gov |
| Xanthine Oxidase (XO) | Tryptophan residue | The indole ring of Tryptophan is the primary contributor to non-competitive inhibition. | nih.govul.ie |
Computational Drug Design Strategies Involving Val-Trp Motifs
The Val-Trp structural motif serves as a valuable starting point for computational drug design, where it is used as a scaffold for creating novel therapeutic agents. nih.gov Modern computational strategies, including virtual screening, de novo design, and in silico lead optimization, leverage this dipeptide's known bioactive properties. nih.govplos.org
One prominent strategy is structure-based lead optimization. In a study aimed at developing kappa opioid receptor (KOR) ligands, a dipeptide was computationally modified to create tripeptides, including H-D-Tyr-Val-Trp-OBz. nih.gov This process involved molecular docking simulations to predict and enhance binding affinity. The designed tripeptide showed a superior docking score compared to the original lead compound, indicating a more stable and potent interaction with the receptor, stabilized by efficient hydrophobic interactions. nih.gov
De novo design is another powerful computational approach where novel peptide sequences are built from scratch. For example, a Viterbi algorithm-based program designed the tripeptide Val-Trp-Trp as a molecule with a high potential binding affinity for the peptide deformylase (PDF) enzyme, a target for antimicrobial drugs. plos.org The computationally designed peptide exhibited a significantly better binding affinity and a lower inhibition constant (Ki) than a known inhibitor. plos.org
Virtual screening of compound libraries is widely used to identify potential drug candidates. nanobioletters.comnih.gov Through such methods, or subsequent experimental validation, Val-Trp and related peptides have been identified as multifunctional inhibitors, acting on enzymes like XO and DPP-IV. ul.ieresearchgate.netamazonaws.com These computational approaches significantly reduce the time and cost associated with the initial stages of drug discovery by prioritizing molecules with the highest probability of success for synthesis and biological testing. nih.gov
| Designed Peptide | Target | Computational Method | Key Finding (Binding Affinity) | Reference |
|---|---|---|---|---|
| H-D-Tyr-Val-Trp-OBz | Kappa Opioid Receptor (KOR) | Lead Optimization / Molecular Docking | Docking Score: -11.582 | nih.gov |
| Val-Trp-Trp | Peptide Deformylase (PDF) | De Novo Design (Viterbi Algorithm) | Binding Affinity: -9.52 kcal/mol (Ki: 105.71 nM) | plos.org |
Biochemical and Biological Activities of Z Val Trp Oh and Val Trp Containing Peptides
Enzyme Inhibitory Activities
Angiotensin I-Converting Enzyme (ACE) Inhibition by Val-Trp Sequences
Peptides containing the Val-Trp (VW) sequence have demonstrated notable inhibitory activity against Angiotensin I-Converting Enzyme (ACE). rsc.orgnih.gov ACE is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin. nih.gov Inhibition of ACE is a critical therapeutic strategy for managing hypertension. The Val-Trp dipeptide, identified in sources like cauliflower by-products, has been shown to exert antihypertensive effects by inhibiting ACE. rsc.orgnih.govresearchgate.net
The binding of Val-Trp to ACE is a spontaneous process driven by both enthalpy and entropy, indicating the involvement of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net Molecular docking studies have further revealed that Val-Trp can attach to the active pocket of ACE, thereby preventing the substrate from binding. rsc.orgnih.govresearchgate.net
Table 1: ACE Inhibitory Activity of Val-Trp Containing Peptides
| Peptide Sequence | Source | IC50 (μM) | Reference |
| Val-Trp (VW) | Cauliflower By-products | Not Specified | rsc.orgnih.govresearchgate.net |
| GHIITVAR | Sesame Protein | Not Specified | nih.gov |
| HIITLGR | Sesame Protein | 74.65 ± 0.13 | nih.gov |
Note: IC50 is the half maximal inhibitory concentration.
The potent ACE inhibitory activity of peptides containing Val-Trp sequences is strongly influenced by the specific properties of the valine and tryptophan residues, particularly their positions within the peptide chain. nih.gov Research has consistently shown that the presence of hydrophobic amino acid residues, especially those with aromatic or branched chains at the three C-terminal positions of a peptide, is crucial for effective binding to ACE. nih.gov
Valine, a branched-chain aliphatic amino acid, is frequently found in potent ACE inhibitors. nih.gov Its hydrophobic nature contributes significantly to the interaction with the active site of ACE. Tryptophan, with its large, aromatic indole (B1671886) side chain, also plays a pivotal role. The presence of hydrophobic aromatic amino acids like tryptophan at the C-terminus is known to significantly enhance binding affinity to ACE. nih.gov
The synergy between the branched-chain structure of valine and the aromatic nature of tryptophan at the C-terminus of a dipeptide creates a favorable conformation for strong interaction with the hydrophobic subsites of the ACE active center. This interaction is further stabilized by hydrogen bonds, leading to effective inhibition of the enzyme's activity. nih.govresearchgate.net The combination of these residues at the C-terminal end of peptides is a key determinant of their ACE inhibitory potency.
The somatic Angiotensin I-Converting Enzyme (ACE) possesses two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. medcraveonline.comnih.govresearchgate.net The C-domain is primarily responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. medcraveonline.comnih.gov Consequently, selective inhibition of the C-domain is a key therapeutic goal for reducing blood pressure. medcraveonline.comnih.gov
Studies on proline-rich oligopeptides have shown that specific residues can confer selectivity for the C-domain. medcraveonline.comresearchgate.net For instance, the presence of a valine residue within these peptides can lead to more energetically favorable interactions within the ACE binding site, contributing to C-domain specific inhibition. medcraveonline.com While direct studies on Z-Val-Trp-OH's domain specificity are limited, the structural characteristics of the Val-Trp sequence align with features known to favor C-domain interaction. The hydrophobic nature of both valine and tryptophan is a key factor in binding to the predominantly hydrophobic active site of the C-domain.
Selective inhibition of the C-domain is advantageous as it can effectively lower angiotensin II levels while potentially mitigating side effects associated with the complete inhibition of both domains, such as the accumulation of bradykinin. nih.gov
Enzyme inhibition can occur through different mechanisms, primarily categorized as competitive and noncompetitive. In competitive inhibition, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. libretexts.orgjackwestin.com This type of inhibition can be overcome by increasing the substrate concentration. Noncompetitive inhibition, on the other hand, involves the inhibitor binding to a different site on the enzyme (an allosteric site), causing a conformational change that reduces the enzyme's activity regardless of the substrate concentration. libretexts.orgjackwestin.com
Studies on ACE inhibitory peptides have revealed both competitive and noncompetitive modes of action. researchgate.net For instance, the peptide PTFP has been identified as a non-competitive inhibitor of ACE. nih.gov The specific inhibition mechanism of Val-Trp containing peptides can vary. The determination of whether a peptide acts as a competitive or noncompetitive inhibitor is crucial for understanding its therapeutic potential and mechanism of action. This is often elucidated using kinetic analyses such as Lineweaver-Burk plots. nih.gov
Table 2: Comparison of Inhibition Mechanisms
| Feature | Competitive Inhibition | Noncompetitive Inhibition |
| Binding Site | Competes with substrate for the active site | Binds to an allosteric site |
| Effect on Vmax | Unchanged | Decreased |
| Effect on Km | Increased | Unchanged |
| Overcome by Substrate | Yes | No |
Interaction with Inhibitor of Apoptosis Proteins (IAPs) and BIR Domains
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that play a crucial role in regulating apoptosis, or programmed cell death. nih.gov They are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains, which are essential for their anti-apoptotic function. semanticscholar.orgnih.gov The X-linked inhibitor of apoptosis protein (XIAP) is a prominent member of this family and contains three BIR domains (BIR1, BIR2, and BIR3). nih.govembopress.org
The BIR2 and BIR3 domains of XIAP are particularly important as they directly inhibit caspases, the key effector enzymes in the apoptotic cascade. nih.govembopress.org Specifically, the BIR2 domain, along with its N-terminal linker, is responsible for inhibiting caspase-3 and caspase-7, while the BIR3 domain targets caspase-9. nih.govembopress.org The interaction between the BIR domains and caspases prevents the activation and activity of these proteases, thereby blocking the apoptotic process. mdpi.com
Small molecules that mimic the binding of caspases to the BIR domains can act as IAP inhibitors, promoting apoptosis in cancer cells where IAPs are often overexpressed. nih.gov While there is no direct evidence in the provided search results of Z-Val-Trp-OH interacting with IAPs or BIR domains, the structural features of tryptophan are relevant in protein-protein interactions. The indole ring of tryptophan can engage in various interactions, including hydrophobic and hydrogen bonding, which are critical for the binding of IAP antagonists to the BIR domains. nih.govacs.orgresearchgate.net For example, the interaction of small molecules with the BIR3 domain of XIAP often involves hydrogen bonds with residues like Trp310. semanticscholar.org
Binding Interactions with Thermolysin and Elucidation of Cleavage Product Mode of Action
Thermolysin, a thermostable metalloproteinase, serves as a model enzyme for studying the binding of inhibitors and the mechanism of peptide hydrolysis. researchgate.net Crystallographic studies have provided detailed insights into how L-valyl-L-tryptophan (Val-Trp), a product of peptide hydrolysis, interacts with the active site of thermolysin. researchgate.netnih.gov
When the inhibitor mercaptoacetyl-L-valyl-L-tryptophan is introduced to crystalline thermolysin, it is hydrolyzed, and the resulting Val-Trp product occupies the S1'-S2' subsites of the enzyme's active site. researchgate.netnih.gov This binding mode is distinct from that of other dipeptides, reflecting the specificity of thermolysin's active site. researchgate.netnih.gov
High-resolution crystallographic analysis reveals specific interactions between Val-Trp and thermolysin. The valyl amino group of the dipeptide forms three hydrogen bonds with the enzyme and surrounding solvent molecules. researchgate.netnih.gov Additionally, this amino group is positioned approximately 2.8 Å from the carboxylate group of a crucial glutamic acid residue (Glu-143) in the active site. researchgate.net This direct interaction between the scissile nitrogen of the peptide bond and Glu-143 provides strong support for the proposed catalytic mechanism of thermolysin. researchgate.net
Furthermore, studies on the binding of Z-L-tryptophan to thermolysin show that the inhibitor's carboxylate group likely coordinates directly with the active site zinc atom. nih.gov This interaction significantly lowers the pKa of the inhibitor's carboxylate group, facilitating binding. nih.gov
Antimicrobial and Anticancer Potentials of Z-Val-Trp-OH Derived Peptides
Peptides incorporating valine and tryptophan residues are recognized for their potential as both antimicrobial and anticancer agents. The unique properties of these amino acids contribute to the peptides' ability to selectively target and disrupt microbial or cancer cell membranes.
Tryptophan-rich antimicrobial peptides (TrAMPs) are a notable class of antimicrobial agents. The indole side chain of tryptophan plays a crucial role in the interaction of these peptides with the lipid bilayer of bacterial membranes. This interaction can lead to membrane permeabilization and subsequent cell death. Similarly, valine contributes to the hydrophobicity of peptides, which is a key factor in their ability to penetrate the hydrophobic core of bacterial cell membranes. The combination of these amino acids in a peptide sequence can result in potent antimicrobial activity against a broad spectrum of bacteria. For instance, studies on synthetic antimicrobial peptides have shown that the presence of valine and tryptophan can lead to significant activity against both Gram-positive and Gram-negative bacteria. nih.gov
In the realm of oncology, peptides containing tryptophan and valine have demonstrated cytotoxic activity against various cancer cell lines. nih.govresearchgate.netscilit.com The selectivity of these anticancer peptides (ACPs) is often attributed to the differences in membrane composition between cancerous and normal cells. Cancer cell membranes typically have a higher negative charge, which facilitates the binding of cationic ACPs. nih.gov The hydrophobic and aromatic nature of valine and tryptophan, respectively, allows the peptide to insert into and disrupt the cancer cell membrane, leading to cell lysis. nih.gov Research on ultra-short tryptophan-based peptides has identified compounds with potent anticancer activity against HeLa and MCF-7 cell lines. researchgate.netscilit.com
| Peptide Type | Key Amino Acids | Mechanism of Action | Target |
| Antimicrobial | Tryptophan, Valine | Membrane permeabilization and disruption | Bacteria |
| Anticancer | Tryptophan, Valine | Selective membrane disruption | Cancer Cells |
Antioxidant Activity and Free Radical Scavenging Mechanisms
Peptides containing tryptophan and valine residues have been shown to possess significant antioxidant properties. These peptides can protect against oxidative damage by scavenging free radicals and chelating pro-oxidant metal ions. nih.gov
The antioxidant capacity of these peptides is largely attributed to the presence of tryptophan. The indole ring of tryptophan can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction. nih.gov This ability to act as a hydrogen donor makes tryptophan-containing peptides effective scavengers of various reactive oxygen species (ROS). The hydrophobicity imparted by valine can enhance the peptide's ability to interact with lipid-soluble free radicals within cell membranes, thus preventing lipid peroxidation. mdpi.com
The primary mechanisms through which these peptides exert their antioxidant effects include:
Direct Free Radical Scavenging: Donating hydrogen atoms or electrons to neutralize free radicals. Aromatic amino acids like tryptophan are particularly effective in this role. nih.gov
Metal Ion Chelation: Binding to pro-oxidant metal ions such as iron (Fe²⁺) and copper (Cu²⁺), which can catalyze the formation of highly reactive hydroxyl radicals.
Studies on various plant-derived antioxidant peptides have highlighted the importance of hydrophobic and aromatic amino acids in their radical scavenging capabilities. nih.gov
| Antioxidant Mechanism | Role of Tryptophan | Role of Valine |
| Free Radical Scavenging | Hydrogen/electron donor | Enhances interaction with lipid radicals |
| Metal Ion Chelation | Contributes to binding affinity | - |
Antihypertensive Effects and Cardiovascular Research Implications
The dipeptide Val-Trp has been identified as a potent inhibitor of the angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. nih.govmedchemexpress.com By inhibiting ACE, Val-Trp prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure, highlighting its potential as a natural antihypertensive agent. nih.gov
The mechanism of ACE inhibition by Val-Trp involves direct binding to the active site of the enzyme. Molecular docking studies have shown that Val-Trp can fit into the active pocket of ACE, preventing the substrate from binding. nih.gov This interaction is a spontaneous process driven by both enthalpy and entropy, involving hydrogen bonding and hydrophobic effects. nih.gov
Furthermore, the antihypertensive effect of Val-Trp is not solely due to ACE inhibition. Research has demonstrated that it can also activate the eNOS/NO/cGMP signaling pathway. nih.gov This leads to an increase in the production of nitric oxide (NO), a vasodilator, and a decrease in intracellular calcium concentration, further promoting vascular relaxation and lowering blood pressure. nih.gov The potential of Val-Trp and related peptides in cardiovascular research is significant, offering a promising avenue for the development of new therapeutic strategies for hypertension and other cardiovascular diseases.
| Mechanism of Action | Effect |
| ACE Inhibition | Prevents formation of angiotensin II |
| eNOS/NO/cGMP Pathway Activation | Increases nitric oxide production |
Applications in Neuroscience Research and Neural Activity Modulation
While direct research on Z-Val-Trp-OH in neuroscience is limited, the constituent amino acids and related peptides have known roles in neural function. Tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), which is crucial for regulating mood, sleep, and appetite. Peptides containing tryptophan can influence the central nervous system.
Studies on tryptophan-containing peptides derived from food sources, such as β-lactoglobulin, have shown potential anxiolytic effects. The peptide Val-Ala-Gly-Thr-Trp was found to decrease anxiety-like behaviors in zebrafish. This effect was associated with an increase in brain tryptophan concentration, enhanced serotonin synthesis, and an increased ratio of serotonin to tryptophan. This suggests that Val-Trp containing peptides could potentially modulate neural activity by influencing serotonergic pathways.
Furthermore, certain dipeptides have been shown to cross the blood-brain barrier (BBB). researchgate.net While the transportability of Val-Trp across the BBB requires specific investigation, the ability of some dipeptides to reach the brain after oral administration opens up possibilities for their use in modulating neural activity. researchgate.net For instance, the dipeptide Tyr-Pro has been shown to reach the mouse brain and improve memory. The potential for Val-Trp peptides to have similar effects warrants further investigation in neuroscience research.
Role in Recombinant Protein Production and Vaccine Development
The dipeptide structure of Val-Trp and its protected form, Z-Val-Trp-OH, can be relevant in the fields of recombinant protein production and vaccine development. In recombinant protein technology, signal peptides are often fused to the N-terminus of a protein to direct its secretion from the host cell, which simplifies the purification process. semanticscholar.orgresearchgate.net The composition of these signal peptides, including the presence of hydrophobic residues like valine, is critical for their function. mdpi.com
While not a typical signal peptide itself, the Val-Trp motif could be incorporated into engineered signal peptides or be part of the recombinant protein sequence. The expression of certain proteins in bacterial systems is controlled by specific operons, such as the tryptophan (trp) operon. nih.gov Vectors utilizing the trp promoter can drive high-level expression of non-fusion proteins. nih.gov The availability and metabolism of tryptophan and related molecules can, therefore, be a factor in optimizing recombinant protein yields.
In vaccine development, synthetic peptides are increasingly being explored as a safer alternative to traditional vaccines. researchgate.net These peptide-based vaccines utilize specific epitopes (small parts of a pathogen's protein) to elicit a targeted immune response. Z-Val-Trp-OH serves as a protected building block in the solid-phase synthesis of such peptide antigens. The inclusion of tryptophan in a vaccine epitope can be significant, as it is a relatively rare amino acid, and its modification or presence can be critical for the peptide's activity and immunogenicity.
Degradation Pathways and Stability Studies of Z Val Trp Oh and Tryptophan Containing Peptides
Hydrolytic Degradation of Peptide Bonds in Aqueous Environments
The peptide bond, while fundamental to protein and peptide structure, is thermodynamically unstable in aqueous solutions and susceptible to hydrolysis. This reaction involves the cleavage of the amide bond by the addition of a water molecule, resulting in the constituent amino acids. libretexts.org
In neutral aqueous solutions and in the absence of catalysts, the hydrolysis of a peptide bond is an exceedingly slow process, with a half-life that can span several hundred years. plos.orgmdpi.com However, the rate of this degradation pathway is significantly accelerated under acidic or alkaline conditions. plos.orgresearchgate.net
Acid-Catalyzed Hydrolysis : In acidic environments (e.g., heating with concentrated hydrochloric acid), the carbonyl oxygen of the peptide bond is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.netscispace.com This process breaks the peptide bond, and the resulting free amino groups of the constituent amino acids become protonated. researchgate.net
Alkaline-Catalyzed Hydrolysis : Under basic conditions (e.g., heating with concentrated sodium hydroxide), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond. researchgate.net This cleavage results in the formation of a carboxylate salt and a free amino group. researchgate.net
The rate of hydrolysis is dependent on the specific amino acid residues flanking the peptide bond, as steric hindrance and the electronic properties of the side chains can influence the reaction kinetics. plos.org
Racemization of Amino Acid Residues within Val-Trp Peptides
Racemization is the process by which an enantiomerically pure amino acid residue converts into a mixture of both L- and D-isomers, which can alter the peptide's three-dimensional structure and biological activity. This process can occur during peptide synthesis or under specific environmental conditions. The primary mechanism involves the abstraction of the proton from the α-carbon of an amino acid residue, leading to the formation of a planar, achiral enolate intermediate. Reprotonation can then occur from either side, resulting in either the original L-configuration or the inverted D-configuration. nih.gov
Several factors are known to influence the rate of racemization in peptides:
pH : The presence of a base is a key factor, as it facilitates the removal of the α-proton. Organic bases are often implicated in racemization during chemical peptide synthesis. nih.gov
Amino Acid Position : Studies on dipeptides have shown that the position of the amino acid residue significantly affects its rate of racemization. For amino acids with non-sterically hindered side chains, the C-terminal residue tends to racemize faster. Conversely, for sterically hindered residues like valine and isoleucine, the N-terminal residue racemizes more rapidly. nih.gov
Temperature : Increased temperatures can accelerate the rate of racemization. mst.edu
Table 1: Factors Influencing Amino Acid Racemization in Peptides
| Factor | Influence on Racemization Rate | Mechanism/Comment |
|---|---|---|
| Basicity (High pH) | Increases | Facilitates the abstraction of the α-proton, promoting the formation of the planar enolate intermediate. nih.gov |
| Temperature | Increases | Provides the necessary activation energy for the proton abstraction and subsequent inversion. mst.edu |
| Amino Acid Position | Variable | C-terminal residues often racemize faster, but sterically hindered N-terminal residues (like valine) can show accelerated racemization. nih.gov |
| Protecting Groups | Variable | Certain activating groups used in peptide synthesis can significantly increase the susceptibility of the adjacent residue to racemization. nih.gov |
Oxidative Degradation and Cleavage of the Tryptophan Indole (B1671886) Ring
The tryptophan residue is one of the most susceptible amino acids to oxidation due to its electron-rich indole side chain. royalsocietypublishing.org This reactivity makes it a primary target for oxidative degradation, which can occur through various physical and chemical processes, leading to cleavage of the indole ring and the formation of numerous degradation products. nih.govresearchgate.net
The pyrrole (B145914) moiety of the indole ring is particularly prone to oxidation. nih.govwikipedia.org This process can be initiated by a variety of oxidizing agents, leading to significant structural modification of the peptide. The oxidation of the indole ring is also the likely mechanism behind the chemical cleavage of tryptophanyl peptide bonds by reagents like o-iodosobenzoic acid. This susceptibility to oxidation is a major pathway for the degradation of tryptophan-containing peptides, including Z-Val-Trp-OH.
Influence of Environmental and Catalytic Factors on Degradation Kinetics
The rate at which Z-Val-Trp-OH and similar peptides degrade is highly dependent on the surrounding chemical and physical environment. Key factors include pH, temperature, ionic strength, and the presence of catalysts such as reactive oxygen species and photosensitizers.
pH : The pH of the aqueous environment is a critical determinant of peptide stability. As discussed, both acidic and alkaline conditions significantly accelerate the rate of hydrolytic cleavage of the peptide bond. plos.orgresearchgate.net Furthermore, the degradation of the tryptophan side chain itself can be pH-dependent; for instance, its UV-induced degradation rate has been shown to increase with rising pH.
Temperature : Higher temperatures generally increase the rates of chemical reactions, including peptide degradation pathways like hydrolysis and oxidation. While some studies suggest that higher temperatures may thermodynamically stabilize the peptide bond relative to hydrolysis, the kinetic reality is that the rate of bond cleavage increases with temperature. For many peptides, significant thermal degradation begins to occur at temperatures above 230°C.
Ionic Strength : The concentration of salts in a solution can influence peptide stability through several mechanisms. Salts can alter the properties of the solvent and screen electrostatic interactions within the peptide, which can affect aggregation kinetics and conformational stability. For enzymatic hydrolysis, increasing ionic strength has been shown to decrease the reaction rate, possibly by increasing the structural stability of the protein substrate. High concentrations of specific ions, such as sodium, can also interact directly with tryptophan residues, potentially disrupting stabilizing intramolecular interactions and leading to peptide unfolding. nih.gov
Reactive Oxygen Species (ROS) : Tryptophan is highly vulnerable to attack by ROS, such as singlet oxygen, hydrogen peroxide, and hydroxyl radicals. nih.govresearchgate.net The reaction between tryptophan and hydroxyl radicals occurs at a diffusion-limited rate, highlighting its extreme reactivity. royalsocietypublishing.org ROS-mediated oxidation is a primary pathway for the formation of degradation products like kynurenine (B1673888) and N-formylkynurenine. royalsocietypublishing.orgnih.govwikipedia.org
Light : Exposure to light, particularly ultraviolet (UV) radiation, can induce significant degradation of tryptophan-containing peptides. Aromatic amino acids are particularly susceptible to photochemical damage. The photodegradation of tryptophan is wavelength-dependent, with the rate increasing as the UV wavelength decreases. This process can lead to the destruction of the indole ring and the formation of various photoproducts.
Photosensitizers : Photosensitizers are molecules that, upon absorbing light, can promote the oxidation of other molecules. They can act via two main pathways: a Type I mechanism, which involves electron or hydrogen atom transfer to form radicals, or a Type II mechanism, which involves energy transfer to molecular oxygen to generate highly reactive singlet oxygen. Common photosensitizers like pterin (B48896) (Type I) and Rose Bengal (Type II) are known to efficiently promote the oxidation of tryptophan residues to N-formylkynurenine.
Identification and Characterization of Degradation Products and Proposed Mechanisms
The degradation of the tryptophan residue in peptides like Z-Val-Trp-OH results in a variety of identifiable products, primarily arising from the oxidation of the indole ring. The initial step in many oxidative pathways is the formation of a tryptophan radical cation (Trp•+). This highly reactive intermediate can then undergo further reactions, often involving molecular oxygen, to yield stable end-products. royalsocietypublishing.org
The major degradation products that have been identified and characterized from the oxidation of tryptophan residues in peptides include:
N-formylkynurenine (NFK) : A primary product resulting from the cleavage of the indole ring's pyrrole moiety. nih.govwikipedia.org
Kynurenine (Kyn) : Formed from the subsequent deformylation of NFK. nih.govwikipedia.org
Oxindolylalanine (Oia) : A product where the indole ring is oxidized to an oxindole. nih.govwikipedia.org
5-Hydroxytryptophan (5-OH-Trp) : Results from the hydroxylation of the indole ring. nih.govwikipedia.org
Dioxindolylalanine (DiOia) and 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC) are also identified as significant degradation compounds. nih.govwikipedia.org
The formation of NFK and Kyn can proceed via the reaction of the tryptophan radical with oxygen to form hydroperoxides, which then rearrange to yield these indole-cleaved products. royalsocietypublishing.org Both Type I (radical-mediated) and Type II (singlet oxygen) photosensitized pathways are effective in producing NFK.
Table 2: Major Degradation Products of Tryptophan Residues in Peptides
| Degradation Product | Abbreviation | Description | Common Formation Conditions |
|---|---|---|---|
| N-formylkynurenine | NFK | Indole ring-opened product. nih.govwikipedia.org | Oxidation via ROS (H₂O₂), light, and photosensitizers (Type I & II). nih.govwikipedia.org |
| Kynurenine | Kyn | Deformylated product of NFK. nih.govwikipedia.org | Oxidation via ROS. royalsocietypublishing.orgnih.govwikipedia.org |
| Oxindolylalanine | Oia | Product of indole ring oxidation. nih.govwikipedia.org | Oxidation via ROS. nih.govwikipedia.org |
| 5-Hydroxytryptophan | 5-OH-Trp | Hydroxylated indole ring product. nih.govwikipedia.org | Oxidation via ROS. nih.govwikipedia.org |
| Dioxindolylalanine | DiOia | Further oxidized product of Oia. nih.govwikipedia.org | Oxidation via ROS. nih.govwikipedia.org |
| 3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid | PIC | A complex oxidation product. nih.govwikipedia.org | Oxidation via ROS. nih.govwikipedia.org |
Strategies for Enhancing Peptide Stability in Research and Application Settings
The inherent instability of peptides, such as Z-Val-Trp-OH and other tryptophan-containing sequences, presents a significant challenge in their research and application. alliedacademies.org Degradation can occur through various chemical and physical pathways, leading to a loss of biological activity. alliedacademies.org Consequently, numerous strategies have been developed to enhance peptide stability. These approaches can be broadly categorized into structural modifications and formulation-based strategies.
Understanding the specific degradation pathways is crucial for designing stable peptides. For tryptophan-containing peptides, the indole side chain of tryptophan is particularly susceptible to oxidation. researchgate.net This process can be initiated by factors like heat, light, reactive oxygen species, and metals. researchgate.net The oxidation of tryptophan residues can lead to the formation of several degradation products, including N-formylkynurenine (NFK), kynurenine (Kyn), and oxindolylalanine (Oia), which alter the peptide's structure and function. acs.orgelifesciences.orgelifesciences.org Another common degradation route for peptides is deamidation, particularly for asparagine residues, which proceeds via a cyclic imide intermediate. nih.gov Enzymatic degradation by proteases is also a major barrier to peptide stability both in vivo and in vitro. alliedacademies.org
To counter these degradation pathways, a variety of stabilization techniques are employed.
Structural Modification Strategies
Modifying the peptide's primary structure is a highly effective method to improve stability.
N-terminal and C-terminal Modifications : The termini of peptides are often susceptible to cleavage by exopeptidases. Modifying these ends, for instance, through N-terminal acetylation or C-terminal amidation, can block this enzymatic degradation and extend the peptide's half-life. researchgate.net The Z (benzyloxycarbonyl) group in Z-Val-Trp-OH is an example of an N-terminal protecting group that enhances stability.
Amino Acid Substitution : Replacing natural L-amino acids with D-amino acids at positions susceptible to enzymatic attack can significantly increase resistance to proteases. ijpsjournal.com The incorporation of non-natural or modified amino acids, such as fluorinated tryptophan, can also be used to modulate stability by altering electronic properties and intermolecular interactions. nih.gov
Peptide Backbone Modification : Altering the peptide bonds themselves can confer resistance to proteolysis. This includes the introduction of peptidomimetics or other chemical changes to the backbone structure. alliedacademies.org
Cyclization : Introducing a covalent bond to create a cyclic peptide structure reduces conformational flexibility. alliedacademies.org This rigidity makes the peptide less susceptible to enzymatic cleavage and can lead to a significant improvement in stability. researchgate.netijpsjournal.com
Formulation and Environmental Strategies
Optimizing the peptide's environment is another critical approach to enhancing stability.
pH Optimization and Buffers : Peptide stability is often highly dependent on pH. alliedacademies.org Degradation reactions like deamidation are significantly influenced by the pH of the solution. nih.gov Therefore, identifying the optimal pH range and using appropriate buffering agents are fundamental strategies for maintaining peptide integrity in aqueous solutions. researchgate.netmdpi.com
Use of Stabilizing Agents : Excipients such as sugars, polyols, and surfactants can be added to formulations to prevent aggregation, oxidation, and degradation. alliedacademies.org
Encapsulation : Encapsulating peptides within protective matrices like liposomes or lipid nanoparticles can shield them from degrading enzymes and harsh environmental conditions. alliedacademies.orgijpsjournal.com This strategy also aids in improving bioavailability. ijpsjournal.com
PEGylation : The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide can increase its hydrodynamic size, which provides steric hindrance against proteolytic enzymes and can prolong its circulation half-life. researchgate.netmdpi.com
Control of Environmental Factors : Since temperature and light can accelerate degradation, especially for sensitive residues like tryptophan, controlling storage conditions is essential. alliedacademies.orgnih.gov Air exclusion and the removal of oxygen can also minimize oxidative degradation pathways. researchgate.netmdpi.com
The following table summarizes key strategies employed to enhance the stability of peptides.
Table 1: Strategies for Enhancing Peptide Stability| Strategy Category | Specific Method | Primary Purpose |
|---|---|---|
| Structural Modifications | N-terminal Acetylation / C-terminal Amidation | Increase resistance to exopeptidases. researchgate.net |
| Substitution with D-amino acids | Prevent cleavage by proteases. ijpsjournal.com | |
| Incorporation of non-natural amino acids | Modulate chemical properties and steric hindrance. alliedacademies.org | |
| Cyclization (backbone or side-chain) | Reduce conformational flexibility to resist proteolysis. researchgate.net | |
| PEGylation | Provide steric shielding from enzymes. mdpi.com | |
| Formulation Strategies | pH Optimization | Minimize pH-dependent degradation (e.g., deamidation). researchgate.net |
| Addition of Stabilizing Excipients (e.g., polyols) | Inhibit aggregation and chemical degradation. alliedacademies.org | |
| Encapsulation (e.g., in liposomes) | Protect from enzymatic and environmental degradation. ijpsjournal.com |
The tryptophan residue is a common point of instability in peptides. Its indole ring is readily oxidized, leading to a variety of degradation products that can compromise the peptide's function.
Table 2: Major Degradation Products of Tryptophan Residues in Peptides
| Degradation Product | Abbreviation | Formation Condition | Consequence |
|---|---|---|---|
| Kynurenine | Kyn | Oxidation, Photodecomposition acs.orgnih.gov | Altered structure and potential loss of biological activity. |
| N-formylkynurenine | NFK | Oxidation, Photodecomposition acs.orgelifesciences.orgnih.gov | Precursor to Kynurenine; indicates oxidative damage. |
| Oxindolylalanine | Oia | Oxidation acs.orgelifesciences.org | Structural modification of the indole ring. |
| Dioxindolylalanine | DiOia | Oxidation acs.org | Further oxidation product of the indole ring. |
| 5-hydroxytryptophan | 5-OH-Trp | Oxidation acs.org | Introduction of a hydroxyl group on the indole ring. |
By understanding these degradation pathways and employing a combination of the strategies outlined above, the stability of Z-Val-Trp-OH and other tryptophan-containing peptides can be significantly enhanced for both research and therapeutic applications.
Emerging Research Directions and Future Prospects for Z Val Trp Oh in Biomedical and Biochemical Sciences
Development of Novel Therapeutic Agents and Advanced Drug Delivery Systems
Z-Val-Trp-OH serves as a crucial intermediate in the synthesis of more complex peptide-based therapeutic agents. chemimpex.comchemimpex.com The inherent bioactivity of the Val-Trp (VW) core, combined with the enhanced stability conferred by the N-terminal protecting group, makes this compound a valuable starting point for drug discovery. chemimpex.comchemimpex.com
Research indicates that dipeptides containing tryptophan, such as Val-Trp, are potent and selective inhibitors of the C-domain of the Angiotensin-Converting Enzyme (ACE). researchgate.net This domain plays a significant role in blood pressure regulation, making its selective inhibition a promising strategy for developing antihypertensive drugs with potentially fewer side effects. researchgate.net The dipeptide Val-Trp, derived from sources like cauliflower by-products, has demonstrated an antihypertensive effect in spontaneously hypertensive rats. researchgate.netfrontiersin.org The Z-Val-Trp-OH structure provides a stable scaffold that can be further modified to optimize this inhibitory activity and improve pharmacokinetic properties.
Furthermore, the structural characteristics of Z-Val-Trp-OH are advantageous for its incorporation into advanced drug delivery systems. chemimpex.com The lipophilicity imparted by the valine, tryptophan, and the benzyloxycarbonyl group can enhance membrane permeability, a critical factor for oral bioavailability. nih.govresearchgate.net This makes it a candidate for creating more effective drug formulations. chemimpex.com The compound's role extends to the synthesis of peptides with potential applications in cancer therapy and as antimicrobial agents, where modified peptides can lead to enhanced therapeutic efficacy. chemimpex.comchemimpex.com
Key Research Applications for Z-Val-Trp-OH in Therapeutics:
| Research Area | Application of Z-Val-Trp-OH | Potential Therapeutic Outcome | Supporting Evidence |
|---|---|---|---|
| Antihypertensive Drug Development | Serves as a precursor for synthesizing selective ACE inhibitors based on the Val-Trp core. | Development of novel treatments for hypertension with potentially reduced side effects. | researchgate.netresearchgate.netfrontiersin.org |
| Cancer Therapy | Used as a building block in the design of modified peptides to enhance therapeutic efficacy. | Creation of targeted peptide-based anticancer drugs. | chemimpex.comchemimpex.com |
| Antimicrobial Agents | Incorporated into the synthesis of complex peptides with antimicrobial properties. | Development of new agents to combat bacterial infections. | chemimpex.com |
| Advanced Drug Delivery | Utilized in formulating peptide-based drugs to improve stability and bioavailability. | Enhanced efficacy and delivery of therapeutic peptides. | chemimpex.com |
Exploration of Bioactive Peptides for Functional Food and Nutraceutical Applications
The core dipeptide, Val-Trp (VW), obtainable from Z-Val-Trp-OH by deprotection, has garnered significant interest as a bioactive component for functional foods and nutraceuticals. chemsrc.comchemicalbook.com Bioactive peptides are protein fragments that can positively impact body functions and health. frontiersin.org The Val-Trp dipeptide, identified in various food protein hydrolysates, exhibits several biological activities. researchgate.net
Notably, Val-Trp is recognized as a potent inhibitor of the angiotensin-converting enzyme (ACE), suggesting its potential as a natural ingredient for managing hypertension. researchgate.netfrontiersin.orgbachem.com Studies have identified Val-Trp in hydrolysates from rapeseed and cauliflower, and its oral administration has been shown to reduce blood pressure in hypertensive models. researchgate.netfrontiersin.org
The antioxidant properties of peptides containing hydrophobic amino acids like valine and tryptophan are also well-documented. imrpress.commdpi.com These amino acids can enhance the affinity of peptides for lipids, facilitating access to and neutralization of free radicals within fatty environments. mdpi.com The presence of tryptophan is particularly important for antioxidant activity. imrpress.comjfrm.ru Consequently, peptides like Val-Trp derived from food sources are being explored for their potential to combat oxidative stress.
While Z-Val-Trp-OH itself is a synthetic, protected form, it represents a key precursor for producing the bioactive Val-Trp dipeptide for these applications. chemsrc.comchemicalbook.com The enzymatic hydrolysis of food proteins is a common method to produce such bioactive peptides, and Z-Val-Trp-OH serves as a reference standard and a building block in synthetic strategies to validate the activity of naturally-derived peptides. mdpi.com
Integration into Combinatorial Chemistry and High-Throughput Screening for New Bioactive Molecule Discovery
Z-Val-Trp-OH is a valuable component for integration into combinatorial chemistry and high-throughput screening (HTS) platforms aimed at discovering new bioactive molecules. genepep.com Peptide libraries, which are large, systematic collections of different peptides, are powerful tools for screening against various biological targets to identify lead compounds for drug development. genepep.comgenscript.com
The process involves synthesizing a large number of peptide variants, which can then be rapidly tested for activity in HTS assays. bmglabtech.comtangobio.com Z-Val-Trp-OH, as a protected dipeptide, can be used as a foundational scaffold. By systematically altering other amino acids linked to this core or modifying its structure, researchers can generate a diverse library of related compounds. These libraries can then be screened for various biological activities, such as enzyme inhibition or receptor binding. genepep.com
For example, a library could be built around the Val-Trp core to explore structure-activity relationships for ACE inhibition, seeking analogues with even greater potency or selectivity. researchgate.net HTS requires robust, fast, and flexible analytical methods, often involving fluorescence intensity or polarization, to screen tens of thousands of compounds efficiently. bmglabtech.com The defined chemical nature of Z-Val-Trp-OH makes it suitable for creating focused libraries for such screens, accelerating the discovery of novel therapeutic leads. tangobio.commdpi.com
Advanced Structure-Function Relationship Studies for Tailored Bioactivity
Understanding the relationship between a peptide's structure and its biological function is fundamental to designing molecules with specific, desired activities. Z-Val-Trp-OH and its deprotected form, Val-Trp, are subjects of such structure-function relationship (SAR) studies. nih.gov
The N-terminal benzyloxycarbonyl (Z) group in Z-Val-Trp-OH also plays a critical role. N-terminal protection is a known strategy to increase the resistance of peptides to degradation by enzymes like proteases. researchgate.netnih.gov This enhanced stability is a crucial attribute for therapeutic peptides. nih.gov Advanced analytical techniques are used to study how these structural modifications influence the peptide's conformation and interaction with its biological target, allowing for the rational design of peptides with tailored bioactivity and improved stability. nih.gov
Challenges and Opportunities in Z-Val-Trp-OH Peptide Research and Development
The research and development of peptides like Z-Val-Trp-OH face several challenges, but also present significant opportunities.
Challenges:
Synthesis and Purification: The chemical synthesis of peptides, especially those with modifications or protecting groups like Z-Val-Trp-OH, can be complex and costly. biomatik.comopenaccessjournals.com The process often involves multiple steps, including the use of coupling agents and solvents, which can generate environmentally unfavorable waste. biomatik.comnih.gov Achieving high purity is critical for therapeutic applications but can be difficult due to side reactions and the formation of impurities. mblintl.com
Solubility and Aggregation: Peptides containing hydrophobic amino acids, such as valine and tryptophan, can be prone to aggregation and have poor solubility in aqueous media, which can complicate synthesis and formulation. mblintl.com The use of bulky, hydrophobic protecting groups can further limit solubility. nih.gov
Proteolytic Degradation: While the Z-group offers some protection, peptides in general can be susceptible to degradation by enzymes in the body, which limits their bioavailability and therapeutic efficacy. nih.gov
Opportunities:
Green Chemistry: There is a growing emphasis on developing more sustainable and environmentally friendly methods for peptide synthesis. biomatik.com This includes exploring water as a solvent and developing more efficient coupling reagents and purification techniques. nih.gov
Novel Bioactivities: Dipeptides are a promising class of molecules with diverse biological activities, including antihypertensive, antioxidant, and immunomodulatory effects. frontiersin.orgresearchgate.net There is a vast, underexplored potential to discover new functions for dipeptides like Val-Trp.
Peptidomimetics: Research into peptidomimetics—compounds that mimic peptide structures—offers a way to overcome limitations like enzymatic degradation while retaining biological activity. openaccessjournals.com The structure of Z-Val-Trp-OH can serve as a template for designing such molecules.
Enhanced Drug Properties: The low molecular weight and structural simplicity of dipeptides make them attractive candidates for drug development, with potential for oral bioavailability and lower production costs compared to larger protein therapeutics. nih.govresearchgate.net
The continued exploration of Z-Val-Trp-OH and its derivatives, driven by advancements in synthesis, screening, and structural biology, holds considerable promise for the future of biomedical and biochemical sciences.
Q & A
Q. How can researchers ensure compliance with open-access data requirements for Z-Val-trp-OH studies?
- Methodological Answer : Deposit raw data in repositories (e.g., Zenodo, Figshare) with DOIs. Use FAIR principles (Findable, Accessible, Interoperable, Reusable). For chemical structures, submit to PubChem (CID: [Insert if available]). Cite all software (e.g., Gaussian 16, revision C.01) .
Q. Tables for Key Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
